molecular formula C6H3BrFIO B1440334 4-Bromo-2-fluoro-6-iodophenol CAS No. 1228093-50-2

4-Bromo-2-fluoro-6-iodophenol

Cat. No. B1440334
CAS RN: 1228093-50-2
M. Wt: 316.89 g/mol
InChI Key: FFSVCCAYONPYON-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-iodophenol is a chemical compound with the molecular formula C6H3BrFIO . It has a molecular weight of 316.9 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-6-iodophenol is 1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . The compound’s structure can be represented by the canonical SMILES string: C1=C(C=C(C(=C1F)O)I)Br .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-iodophenol has a molecular weight of 316.89 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 315.83960 g/mol . The topological polar surface area of the compound is 20.2 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

  • Intramolecular Interactions and Photoreaction Mechanisms :

    • Research on similar compounds, like 4-bromo-2-chloro-6-fluorophenol, has focused on intramolecular hydrogen-atom tunneling and photoreaction mechanisms. This study highlights the potential of these compounds in understanding molecular interactions and reactions under specific conditions, such as low-temperature argon matrices (Nanbu, Sekine, & Nakata, 2012).
  • Degradation by Sulfate-Reducing Consortia :

    • Halogenated phenols, including 4-bromo- and 4-iodophenol, were found to be degraded by sulfate-reducing consortia. This highlights their role in biodegradation and potential environmental applications (Häggblom & Young, 1995).
  • Halogen Bonding and Structural Studies :

    • Studies on halogen bonding in compounds like 2,4,6-tris(2-halophenoxy)-1,3,5-triazines have implications for understanding the structural properties of halogenated compounds, including those related to 4-Bromo-2-fluoro-6-iodophenol (Saha & Nangia, 2007).
  • Precursors for Radiosynthesis :

    • Research has shown that bis(4-benzyloxyphenyl)iodonium salts, which are structurally related to 4-Bromo-2-fluoro-6-iodophenol, can be effective precursors for the radiosynthesis of complex molecules (Helfer et al., 2013).
  • Regiocontrolled Synthesis and Chemical Studies :

    • Studies on regiocontrolled synthesis of 4-halo-5,6-dihydro-4H-1,2-oxazines and computational studies on related compounds have implications for chemical synthesis and the understanding of molecular structures (Shatzmiller, Lidor, & Shalom, 1986); (Tanak, 2019).
  • Effects of Halogen Substituents in Biomedical Research :

    • Research on the effects of different halogen substituents, such as in halogenated biphenyls, is relevant to biomedical and pharmaceutical applications. Understanding how these substituents impact molecular interactions is crucial (Bandiera et al., 1982).
  • Fluorination and Synthetic Chemistry :

    • Studies on the fluorination of compounds like 2-bromo-4,5-dimethylphenol with xenon difluoride are relevant to synthetic chemistry and the production of fluorinated compounds (Koudstaal & Olieman, 2010).

Safety and Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-2-fluoro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSVCCAYONPYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-iodophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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